溴化奥替隆

描述

Otilonium Bromide is an antispasmodic drug used to relieve cramps associated with the stomach and intestines (gastrointestinal tract). It is also used to treat symptoms such as abdominal pain and cramps associated with irritable bowel syndrome .

Synthesis Analysis

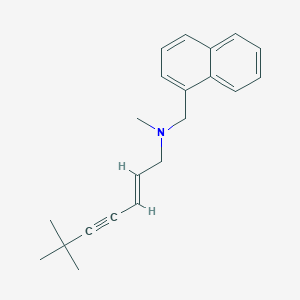

The synthesis of Otilonium Bromide involves several steps. The raw material, o-octanoxy benzoic acid, reacts with chloroformate to obtain a product. This product then undergoes condensation with p-aminobenzoic acid to obtain 4-(2-octanoxybenzoylamino)benzoic acid. This compound reacts with diethylaminoethyl chloride to obtain N,N-diethyl-2-[4-(2-octanoxybenzoylamino)benzoyloxy]ethylamine, which then reacts with bromomethane to generate Otilonium Bromide .

Molecular Structure Analysis

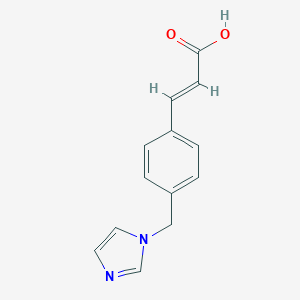

Otilonium Bromide has a molecular formula of C29H43BrN2O4 and an average molecular weight of 563.57 . A new polymorphic form of Otilonium Bromide (Form I) has been identified, which undergoes a temperature-driven first-order phase transition at about 396 K, transforming it into another polymorph (Form II) .

Chemical Reactions Analysis

Otilonium Bromide has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It changes the permeability of the bacterial membrane and causes membrane damage, which is probably the antibacterial mechanism of Otilonium Bromide .

Physical And Chemical Properties Analysis

Otilonium Bromide appears as a solid and has a melting point of 130-133°C . It has a molecular formula of C29H43BrN2O4 and a molecular weight of 563.57 .

科学研究应用

Gastrointestinal Spasmolytic

OB is well-known for its spasmolytic properties, particularly in the gastrointestinal tract. It works by blocking the entry of calcium through L-type calcium channels and interfering with intracellular calcium mobilization necessary for smooth muscle contraction . This action helps prevent excessive bowel contractions and abdominal cramps, making it a valuable treatment for IBS.

Cholinergic System Modulation

Research has shown that OB can prevent cholinergic changes in the distal colon induced by chronic stress, which is a model for IBS . It does so by counteracting the increase in acid mucin secretion and the amplitude of electrically evoked contractile responses, which are abolished by atropine, and reducing the number of myenteric neurons expressing choline acetyltransferase.

Antibacterial Activity

OB has been repurposed for its antibacterial ability, particularly against Staphylococcus aureus infections . It has shown strong bactericidal activity with minimal inhibitory concentrations effective against both standard and methicillin-resistant strains of S. aureus. Additionally, OB has been effective in eradicating biofilm formations, which are often resistant to conventional treatments.

Membrane Permeability Alteration

The antimicrobial mechanism of OB is thought to involve changes in the permeability of bacterial membranes, leading to membrane damage . This property is significant because it suggests a potential use of OB in overcoming bacterial resistance, which is a growing concern in the medical community.

Neurological and Psychological Disorders

OB has been studied for its effects on neurological and psychological disorders. It has been found to interfere with the activation of corticotrophin-releasing factor-1 (CRF1) receptors by the CRF hypothalamic hormone, which is linked to stress-induced changes in the colon that mimic IBS symptoms . By disrupting this pathway, OB may offer therapeutic benefits for stress-related gastrointestinal disorders.

Drug Repurposing Potential

The safety and pharmacokinetic profiles of OB make it a candidate for drug repurposing strategies. Its established safety profile accelerates its potential application in clinical treatments for conditions beyond its original use for IBS, such as infectious diseases and possibly other disorders where its mechanism of action may be beneficial .

作用机制

Target of Action

Otilonium Bromide, a quaternary ammonium derivative, primarily targets L-type and T-type calcium channels , muscarinic receptors , and tachykinin NK2 receptors . These targets play a crucial role in the contraction of smooth muscle cells (SMCs), particularly in the gastrointestinal tract .

Mode of Action

Otilonium Bromide acts by blocking the entry of calcium ions through L-type and T-type calcium channels . This blockade interferes with the intracytoplasmic calcium mobilization necessary for SMC contraction . Additionally, Otilonium Bromide binds to muscarinic and tachykinin NK2 receptors , further contributing to its spasmolytic activity.

Biochemical Pathways

The primary biochemical pathway affected by Otilonium Bromide involves the regulation of calcium ion movement within SMCs . By blocking calcium channels and interfering with intracellular calcium mobilization, Otilonium Bromide disrupts the normal contraction mechanisms of these cells . This action on the calcium ion movement pathway leads to a reduction in excessive bowel contractions and abdominal cramps .

Pharmacokinetics

Otilonium Bromide exhibits unique pharmacokinetic properties. When taken orally, very little of the drug (about 3%) is absorbed into the rest of the body . This low systemic absorption means that most of its actions remain confined to the gastrointestinal system . The drug concentrates in the large bowel wall, where it exerts its effects locally .

Result of Action

The primary molecular and cellular effect of Otilonium Bromide’s action is the relaxation of the gastrointestinal smooth muscle . By inhibiting calcium ion movement and binding to muscarinic and tachykinin NK2 receptors, Otilonium Bromide prevents excessive bowel contractions and relieves abdominal cramps . This results in reduced motility and abdominal pain .

Action Environment

Otilonium Bromide’s action is largely confined to the gastrointestinal system due to its low systemic absorption and concentration in the large bowel wall . This local action allows it to effectively relieve spasmodic pain of the gut, especially in conditions like irritable bowel syndrome . .

安全和危害

Otilonium Bromide is harmful if swallowed, in contact with skin, or if inhaled . It is not recommended for use in patients with a known allergy to Otilonium Bromide or any other inactive ingredient present along with it . It should be used with caution in patients suffering from liver diseases, kidney diseases, or an enlarged prostate due to the increased risk of severe adverse effects .

属性

IUPAC Name |

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZPIJGXYWHBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26095-58-9 (iodide), 105360-89-2 (Parent) | |

| Record name | Otilonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046357 | |

| Record name | Otilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26095-59-0 | |

| Record name | Otilonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26095-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Otilonium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Otilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Otilonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OTILONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Otilonium Bromide?

A1: Otilonium Bromide is a spasmolytic agent that primarily acts by inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells. [, , ] This inhibition occurs through multiple pathways, including blockade of L-type calcium channels. [, ]

Q2: How does Otilonium Bromide's inhibition of calcium influx affect smooth muscle?

A2: By reducing calcium influx, Otilonium Bromide prevents the cascade of events leading to smooth muscle contraction. This results in relaxation of the gastrointestinal tract, reducing symptoms such as abdominal pain and discomfort. [, , ]

Q3: What is the molecular formula and weight of Otilonium Bromide?

A3: The molecular formula of Otilonium Bromide is C28H46BrNO4, and its molecular weight is 552.56 g/mol. (Please refer to publicly available chemical databases for structural information.)

Q4: Is there any spectroscopic data available for Otilonium Bromide?

A5: Yes, studies have utilized techniques like IR, 1H NMR, 13C NMR, and MS to confirm the structure of Otilonium Bromide. []

Q5: How does the instability of Otilonium Bromide in certain solvents impact its use?

A7: Its instability necessitates careful consideration during the development of analytical methods and pharmaceutical formulations. Avoiding alcohols and water as solvents is crucial to maintain the compound's integrity. []

Q6: What is the absorption profile of Otilonium Bromide?

A8: Otilonium Bromide exhibits poor systemic absorption after oral administration. Studies using radiolabeled Otilonium Bromide in rats showed very low plasma levels compared to gastrointestinal tract levels. []

Q7: Where does Otilonium Bromide primarily distribute after administration?

A9: Following oral administration, Otilonium Bromide predominantly distributes to the gastrointestinal tract, with a particular affinity for the large intestine. [] This selective distribution contributes to its localized effects and minimal systemic side effects.

Q8: Is Otilonium Bromide metabolized in the body?

A8: While specific details on the metabolic pathways of Otilonium Bromide are limited in the provided research, its chemical structure suggests potential for metabolism. Further research is needed to fully characterize its metabolic profile.

Q9: How is Otilonium Bromide eliminated from the body?

A9: The primary route of elimination for Otilonium Bromide has not been extensively studied in the provided research. Further investigation is required to determine the primary routes of excretion.

Q10: Has Otilonium Bromide been tested in cell-based assays?

A12: Yes, in vitro studies have investigated the effects of Otilonium Bromide on ion channels in cell lines. For example, one study showed that Otilonium Bromide inhibits L-type calcium channels in human intestinal smooth muscle cells. [] Other studies have examined its effects on T-type calcium channels in HEK293 cells transfected with specific calcium channel subtypes. []

Q11: What animal models have been used to study Otilonium Bromide?

A13: Rats have been frequently used as animal models to study the pharmacokinetics, tissue distribution, and pharmacodynamic effects of Otilonium Bromide. [, , , ] Researchers have also employed a rat model of irritable bowel syndrome (water avoidance stress model) to investigate the effects of Otilonium Bromide on stress-induced gastrointestinal dysfunction. []

Q12: What are the key findings from clinical trials involving Otilonium Bromide?

A14: Clinical trials have consistently demonstrated the efficacy of Otilonium Bromide in alleviating symptoms associated with irritable bowel syndrome. [, , , , , , ] These studies have shown that Otilonium Bromide effectively reduces abdominal pain, bloating, and discomfort compared to placebo. Notably, its efficacy appears comparable to other commonly used antispasmodics, with a favorable tolerability profile. [, , ]

Q13: Does Otilonium Bromide exhibit any specific targeting within the body?

A16: While not specifically designed for targeted delivery, Otilonium Bromide demonstrates a natural affinity for the gastrointestinal tract, particularly the large intestine. [] This selective distribution contributes to its localized effects and minimizes systemic exposure.

Q14: What are some common alternatives to Otilonium Bromide for irritable bowel syndrome?

A22: Several other antispasmodic drugs are available for managing irritable bowel syndrome, including Mebeverine, Pinaverium Bromide, and Trimebutine. [, , , ] Additionally, non-pharmacological approaches like dietary modifications and stress management are important components of irritable bowel syndrome therapy. []

Q15: When was Otilonium Bromide first introduced as a treatment option?

A23: While the provided research does not explicitly mention the exact year of introduction, it is clear that Otilonium Bromide has been used clinically for several decades. [, ] Its continued use and ongoing research highlight its relevance and potential in managing gastrointestinal disorders.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。